Product packaging for S-Nitroso-N-acetyl-DL-penicillamine(Cat. No.:CAS No. 67776-06-1)

S-Nitroso-N-acetyl-DL-penicillamine

Cat. No.: B013791
CAS No.: 67776-06-1
M. Wt: 220.25 g/mol
InChI Key: ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetic S-nitrosothiol (RSNO) widely recognized as a stable and spontaneous nitric oxide (NO) donor in physiological conditions. As a source of exogenous NO, SNAP is an essential research tool for investigating the diverse roles of this ubiquitous gaseous signaling molecule in biological systems. Its ability to release NO in a controlled manner makes it invaluable for studying NO-mediated processes, including vasodilation, inhibition of platelet activation and adhesion, and modulation of intracellular signaling pathways. In biomedical research, SNAP is extensively used to develop nitric oxide-releasing polymers to enhance the biocompatibility of medical devices. Studies have demonstrated that incorporating SNAP into polymers like Elast-eon E2As creates materials with potent antimicrobial properties against gram-positive and gram-negative bacteria and significant antithrombotic activity, effectively reducing platelet adhesion and thrombus formation. Furthermore, SNAP-doped polymers exhibit excellent stability, withstanding various sterilization methods and retaining most of their initial SNAP content even after long-term storage. From a mechanistic perspective, SNAP decomposes to release NO, which can occur through thermal decomposition, photolysis, or catalytic action of metal ions such as Cu+. The released NO then exerts its effects primarily by activating soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Researchers also utilize SNAP to explore cGMP-independent mechanisms, such as the S-nitrosylation of proteins. Specific research applications include the study of vascular tone in isolated arteries, the modulation of intracellular pH in cardiac myocytes, and the investigation of neurotransmitter release in neurological studies. This product is offered for research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4S B013791 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 67776-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
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Record name S-Nitroso-N-acetylpenicillamine, (+/-)
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Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
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Record name S-Nitroso-N-acetyl-DL-penicillamine
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Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
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Mechanisms of Nitric Oxide Release from S Nitroso N Acetyl Dl Penicillamine

Photolytic Nitric Oxide Generation from S-Nitroso-N-acetyl-DL-penicillamine

The photolytic decomposition of SNAP is a key mechanism for the controlled release of nitric oxide. This process is initiated by the absorption of light, leading to the cleavage of the S-N bond and the subsequent generation of NO.

Wavelength Dependence of Photorelease

The efficiency of nitric oxide release from SNAP is highly dependent on the wavelength of the incident light. Research has shown that the maximum absorption (λmax) for SNAP occurs at approximately 340 nm. Consequently, light at or near this wavelength is most effective at initiating photolysis.

Studies have demonstrated a clear correlation between the wavelength of light and the amount of NO released. For instance, after one minute of light exposure, incident light at 340 nm can generate up to 400 parts per billion (ppb) of NO. In contrast, longer wavelengths are less efficient; 385 nm and 470 nm light release up to 175 ppb and 50 ppb of NO, respectively, under the same conditions. The higher efficiency at 340 nm is attributed to the more effective excitation of the SNAP molecule at its absorption maximum.

Interestingly, while shorter wavelengths initiate a faster rate of NO release, longer wavelengths with greater penetrative capacity, such as 470 nm, can ultimately lead to a higher total percentage of nitric oxide payload released from solid SNAP over extended periods. This is because the light can penetrate deeper into the solid material, photolyzing a larger volume of SNAP.

Quantum Yields of Nitric Oxide Production

The quantum yield of a photochemical reaction is a measure of its efficiency, representing the number of moles of product formed per mole of photons absorbed. For the photolytic release of NO from SNAP, the quantum yield varies with the wavelength of light used.

The photochemical yield for NO release from solid-state SNAP has been determined at several wavelengths. At 340 nm, the photochemical yield is 0.09%. This value decreases at longer wavelengths, with yields of 0.04% at 385 nm and 0.01% at 470 nm. These findings underscore the wavelength-dependent nature of SNAP's photolytic decomposition.

Table 1: Photochemical Yield of NO Release from Solid-State SNAP

Wavelength (nm) Photochemical Yield for NO Release
340 0.09%
385 0.04%
470 0.01%

This table is based on data from a study on the photolytic decomposition of solid-state S-Nitroso-N-acetylpenicillamine.

Transnitrosation Reactions Mediated by this compound

Transnitrosation is a crucial biological reaction involving the transfer of a nitroso group from one molecule to another. SNAP can act as a donor in these reactions, transferring its NO group to other biological thiols.

Thiol-Dependent Transnitrosation Mechanisms

The reaction between SNAP and other thiols, such as captopril (B1668294), proceeds via a transnitrosation mechanism. This process is often a reversible equilibrium reaction. The reaction between SNAP and captopril, for example, occurs in two distinct stages: an initial transnitrosation followed by the decomposition of the newly formed S-nitrosothiol (RSNO) to release NO.

The rate of transnitrosation is significantly influenced by pH, with the deprotonated form of the thiol being the more reactive species. For the reaction with captopril, the rate of transnitrosation increases dramatically with increasing pH. Kinetic studies have determined the second-order rate constant for the forward reaction of this reversible transnitrosation process. At 37°C, the rate constant (kf) is 785 ± 14 M⁻¹ s⁻¹. The activation parameters for this forward reaction have also been calculated, with ΔH‡f = 49 ± 2 kJ mol⁻¹ and ΔS‡f = -32 ± 2 J K⁻¹ mol⁻¹. These parameters suggest an associative mechanism for the transnitrosation.

Protein S-Nitrosylation via this compound

S-nitrosylation is a post-translational modification where a nitric oxide group is covalently attached to the thiol side chain of a cysteine residue in a protein. This modification can alter the protein's function, stability, and localization. SNAP is a commonly used agent to induce S-nitrosylation of proteins in experimental settings.

The process of protein S-nitrosylation can occur through transnitrosation, where SNAP transfers its NO group to a protein thiol. This has been demonstrated in various cell types and with numerous proteins. For instance, SNAP can induce the S-nitrosylation of proteins in human aortic smooth muscle cells. The specificity of S-nitrosylation is determined by several factors, including the local environment of the cysteine residue, such as the presence of charged residues or hydrophobicity.

Reductive Nitric Oxide Release Pathways

In addition to photolysis and transnitrosation, nitric oxide can be released from SNAP through reductive pathways. Under certain conditions, particularly in hypoxic environments, the release of NO from SNAP is enhanced.

Studies have shown that under hypoxic conditions, the concentration of NO liberated from SNAP increases significantly compared to normoxic conditions. For example, in one study, the NO concentration from a 5 mM SNAP solution increased from 74 µM under normoxic conditions to 136 µM within 15 minutes of hypoxic incubation. This enhanced release under hypoxia is thought to be related to the influence of oxygen on the chemical processes that lead to NO production from the precursor molecule.

The precise mechanisms of reductive release are complex and can involve interactions with other molecules and enzymatic systems. For instance, the denitrosation of S-nitrosothiols can be facilitated by superoxide (B77818), leading to the recovery of the reduced thiol and the release of nitric oxide.

pH-Dependent Decomposition and Nitric Oxide Evolution

The stability of this compound and its subsequent release of nitric oxide are significantly dependent on the pH of the surrounding medium. Research indicates a clear correlation between acidity and the rate of SNAP decomposition.

Studies conducted in an acidic medium have shown that higher acid concentrations lead to a more rapid decomposition of SNAP. nih.govacs.org The formation and decomposition kinetics of SNAP were investigated by reacting N-acetylpenicillamine (NAP) with nitrous acid. nih.gov The reaction was found to be first order in acid under pH conditions at or slightly above the pKa of nitrous acid. nih.govacs.org However, at lower pH values, this catalytic effect of the acid on decomposition becomes saturated. nih.govacs.org This increased decomposition rate at higher acid concentrations can hinder the quantitative formation of SNAP from its precursors. nih.govacs.org

In less acidic and neutral conditions, SNAP exhibits greater stability. At a pH range of 6 to 8 and a temperature of 37°C, the half-life of SNAP is approximately six hours, provided that transition metal ion chelators are present. caymanchem.com Another study using a HEPES-buffered bicarbonate-free Tyrode solution at an external pH of 7.4 also reported a half-time for SNAP of about 6 hours. nih.gov This pH-dependent stability is a critical factor in experimental designs where a controlled and sustained release of NO is required. For instance, in many biological experiments mimicking physiological conditions, the pH is maintained at 7.4. acs.orgnih.gov

Table 1: Effect of pH on the Stability of this compound (SNAP)

pH ConditionEffect on SNAP Stability/DecompositionSource(s)
Low pH (High Acidity)Induces a faster rate of decomposition. nih.govacs.org
pH 6-8Half-life of approximately 6 hours at 37°C. caymanchem.com
pH 7.4Half-life of approximately 6 hours. nih.gov

Influence of Metal Ions on Nitric Oxide Release Kinetics

The release of nitric oxide from SNAP is profoundly influenced by the presence of certain metal ions, which can act as catalysts for the decomposition of the S-nitrosothiol bond. caymanchem.com This catalytic activity is a key mechanism governing the rate of NO evolution.

Research has specifically identified cuprous ions (Cu(I)) as effective catalysts for the decomposition of SNAP. nih.govacs.org In contrast, cupric ions (Cu(II)) were found to have no effect on the stability of SNAP. nih.govacs.org The potent catalytic effect of copper is so recognized that copper-mediated decomposition is used as a method to determine the total amount of NO that can be released from a material containing SNAP. mdpi.com The mechanism of NO release can be catalyzed using metal ions such as Cu+. nih.gov

The significant role of metal ions is further highlighted by the common practice of using metal ion chelators, such as Ethylenediaminetetraacetic acid (EDTA), in experimental buffers to prevent premature or uncontrolled NO release. caymanchem.comacs.orgnih.govnih.gov By sequestering trace metal ions, EDTA allows for the study of other decomposition pathways, such as thermal or photolytic release, in isolation. nih.gov

The catalytic effect of metals has been harnessed to create materials with tunable NO release profiles. One study incorporated catalytic copper nanoparticles (Cu-NPs) into a polymer film containing SNAP to enhance the NO flux. nih.gov The results demonstrated a significant, dose-dependent increase in NO release with increasing amounts of Cu-NPs. nih.gov For example, polymer films with 10% SNAP but no copper had a baseline NO flux of 1.32 ± 0.6 × 10⁻¹⁰ mol·cm⁻²·min⁻¹. nih.gov The addition of a 1 wt% copper nanoparticle top coat increased this flux to 4.48 ± 0.5 × 10⁻¹⁰ mol·cm⁻²·min⁻¹, which is within the higher range of physiological NO levels released by endothelial cells. nih.gov

Table 2: Nitric Oxide (NO) Flux from 10 wt% SNAP-Doped Polymer Films with Catalytic Copper Nanoparticle (Cu-NP) Top Coats

Cu-NP Concentration (wt%)Average NO Flux (mol·cm⁻²·min⁻¹)Source(s)
01.32 ± 0.6 × 10⁻¹⁰ nih.gov
14.48 ± 0.5 × 10⁻¹⁰ nih.gov
34.84 ± 0.3 × 10⁻¹⁰ nih.gov
511.7 ± 3.6 × 10⁻¹⁰ nih.gov

Beyond copper, other metals have also been investigated for their catalytic effects. Platinum nanoparticles, for instance, have been shown to enhance the release of nitric oxide from SNAP, suggesting that various transition metals can be employed to modulate NO donation. rsc.org

Biomaterial Applications of S Nitroso N Acetyl Dl Penicillamine

Strategies for S-Nitroso-N-acetyl-DL-penicillamine Incorporation into Polymeric Matrices

The incorporation of this compound (SNAP) into polymeric matrices is a key strategy for developing biomaterials with enhanced therapeutic properties. The primary methods for this integration can be broadly categorized as covalent immobilization and physical entrapment. mdpi.com Each approach offers distinct advantages and challenges in controlling the loading and release of nitric oxide (NO). mdpi.com

Covalent Immobilization Techniques

Covalent attachment of SNAP to a polymer backbone is a robust method that prevents leaching of the NO donor and its byproducts, which can be cytotoxic. mdpi.com This technique involves chemically bonding the SNAP molecule to the polymer chain.

One common approach involves modifying the polymer to introduce reactive functional groups, such as primary amines. mdpi.comnih.gov For instance, polyvinyl chloride (PVC) can be aminated and then reacted with N-acetyl-d-penicillamine (NAP) thiolactone, a precursor to SNAP. mdpi.com The subsequent nitrosation of the attached NAP groups yields a PVC polymer with covalently linked SNAP (SNAP-PVC). mdpi.com A similar strategy has been applied to polydimethylsiloxane (B3030410) (PDMS), where an aminopropyl group is incorporated into the polymer structure to serve as an anchor for SNAP attachment. doaj.orgnih.gov The reaction of this modified PDMS with a self-protected thiolactone of N-acetyl-D-penicillamine forms an amide bond, leaving a free thiol group that can be nitrosated to form SNAP-PDMS. nih.gov

Another innovative method involves the covalent immobilization of SNAP onto the surface of nanoparticles, which are then embedded within a polymer matrix. For example, SNAP has been covalently attached to titanium dioxide (TiO2) nanoparticles. nih.gov This process involves silanizing the nanoparticles with 3-aminopropyl triethoxysilane, followed by grafting N-acetyl-d-penicillamine via an amide bond and subsequent nitrosation. nih.gov These functionalized nanoparticles can then be incorporated into various biomaterials.

Physical Entrapment and Encapsulation Methods

Physical entrapment, also known as blending or doping, is a simpler method for incorporating SNAP into polymeric matrices. mdpi.com This technique involves dissolving SNAP and the polymer in a common solvent, followed by casting the mixture into a film or other desired form. As the solvent evaporates, SNAP is physically trapped within the polymer matrix. acs.org

This method has been successfully used with a variety of medical-grade polymers, including CarboSil, a thermoplastic silicone-polycarbonate-urethane. acs.orgnih.gov When SNAP is doped into CarboSil at concentrations exceeding its solubility limit (approximately 3.4-4.0 wt%), it forms crystalline structures within the polymer. acs.org This crystallization plays a crucial role in the long-term stability and sustained release of NO. acs.orgnih.gov

A variation of physical entrapment is the solvent-swelling method. nih.gov This technique involves immersing a pre-formed polymer in a solution containing SNAP. The solvent causes the polymer to swell, allowing SNAP to diffuse into the matrix. Upon removal of the solvent, the polymer shrinks, trapping the SNAP molecules inside. nih.gov This method is particularly advantageous as it can be applied to commercially available medical devices. nih.gov

While physical entrapment offers precise control over the initial loading of the NO donor, a potential drawback is the leaching of SNAP and its by-products into the surrounding environment. mdpi.com

Controlled Nitric Oxide Release from this compound-Modified Biomaterials

A critical aspect of SNAP-modified biomaterials is the ability to control the release of nitric oxide (NO) to achieve desired therapeutic effects. The release can be designed to be sustained over a long period or triggered by specific external stimuli. mdpi.comnih.gov

Sustained Release Kinetics

Sustained release of NO from SNAP-modified biomaterials is often achieved through the physical entrapment of SNAP within a polymer matrix. acs.org For instance, in SNAP-doped CarboSil, the release mechanism is governed by the dissolution of crystalline SNAP. acs.org The solubilized SNAP near the polymer-solution interface decomposes to release NO. This depletion of dissolved SNAP creates a concentration gradient, driving the slow dissolution of the crystalline SNAP within the bulk of the polymer, resulting in a sustained release of NO for over three weeks. acs.org The NO flux from these materials can be tuned to physiological levels, which are estimated to be between 0.5 and 4.0 x 10⁻¹⁰ mol cm⁻² min⁻¹ in healthy endothelial cells. nih.govnih.gov

The stability of the incorporated SNAP is crucial for long-term release. Studies have shown that at higher concentrations (e.g., 10 wt%), SNAP forms crystals within the polymer matrix, which enhances its storage stability. nih.gov For example, at -20°C, films containing 10 wt% SNAP retained 100% of the SNAP after 3 months and 95% after 6 months. nih.gov

Triggered Nitric Oxide Liberation (e.g., light, pH, enzymatic)

In addition to sustained release, the liberation of NO from SNAP-modified biomaterials can be triggered by external stimuli, allowing for on-demand delivery.

Light-Triggered Release: Photons can be used to cleave the S-N bond in SNAP, leading to the release of NO. nih.govnih.gov This photoinitiation provides precise control over the timing, duration, and dosage of NO delivery. For example, SNAP covalently linked to polydimethylsiloxane (SNAP-PDMS) can be triggered to release NO using a 470 nm light-emitting diode (LED). doaj.org This system allows for a tunable NO flux from zero to approximately 3.5 x 10⁻¹⁰ mol cm⁻² min⁻¹. doaj.org Similarly, SNAP-PVC films can be photoinitiated with UV light or a 460 nm LED to achieve a wide range of NO fluxes. mdpi.com

pH and Ion-Mediated Release: The release of NO from some SNAP-containing materials can be influenced by pH and the presence of certain ions. mdpi.com For instance, SNAP-modified hyperbranched polyamidoamine (SNAP-HPAMAM) can be triggered to release NO under physiological conditions through passive ion-mediated release. mdpi.com The presence of ions in a solution like phosphate-buffered saline (PBS) can facilitate the decomposition of SNAP and subsequent NO release. mdpi.com

Catalytic Release: The decomposition of SNAP can be catalyzed by metal ions, particularly copper ions (Cu⁺). nih.gov This principle has been utilized to create tunable NO release systems. By incorporating catalytic copper nanoparticles (Cu-NPs) into a SNAP-containing polymer composite, the rate of NO release can be significantly enhanced. nih.gov For example, a 10 wt% SNAP composite without Cu-NPs exhibited an NO flux of 1.32 ± 0.6 ×10⁻¹⁰ mol min⁻¹ cm⁻², while the addition of 5 wt% Cu-NPs increased the flux to 11.7 ± 3.6 ×10⁻¹⁰ mol min⁻¹ cm⁻². nih.gov

Antimicrobial Properties of this compound-Functionalized Materials

Nitric oxide (NO) possesses broad-spectrum antimicrobial activity, making SNAP-functionalized materials effective in preventing device-associated infections. nih.govnih.gov These materials have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

For example, SNAP-impregnated latex urinary catheters demonstrated significant contact-based and diffusible antimicrobial effects against common uropathogens. They reduced the viability of adhered Escherichia coli, Proteus mirabilis, and Staphylococcus aureus by approximately 98.0% to 99.1%. nih.gov The viability of planktonic bacteria was also reduced by 86.3% to 96.3%. nih.gov

Similarly, polymer composites containing SNAP and copper nanoparticles exhibited a significant reduction (up to 99.8%) in both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial effect is attributed to the released NO and, in the case of copper-containing composites, the oligodynamic effect of copper. nih.gov

SNAP covalently immobilized on titanium dioxide nanoparticles (TiNP-SNAP) also showed concentration-dependent antimicrobial efficiency. nih.gov At a concentration of 5 mg/mL, TiNP-SNAP resulted in a greater than 99.99% reduction in viable Staphylococcus aureus and a 99.70% reduction in viable Escherichia coli. nih.gov

The antimicrobial efficacy of these materials is often long-lasting. For instance, dual-functionalized polyurethane surfaces combining surface topography modification with NO release from SNAP have been shown to inhibit biofilm formation for over 28 days. researchgate.net

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The incorporation of this compound into various materials has demonstrated significant bactericidal activity against Gram-positive bacteria, such as Staphylococcus aureus, a common cause of medical device-related infections. nih.govmcmed.us For instance, SNAP-impregnated latex urinary catheters have been shown to reduce the viability of adhered S. aureus by approximately 98.0% and planktonic S. aureus by 92.3% compared to control catheters. nih.gov Similarly, when SNAP was incorporated into medical-grade polyvinyl chloride (PVC), it resulted in a 95.29% reduction in adhered S. aureus and a 91.25% reduction in planktonic bacteria. researchgate.net

Materials where SNAP is covalently linked to the polymer matrix, such as SNAP-polydimethylsiloxane (PDMS), have also shown excellent, long-term antibacterial effects. In a continuous flow CDC bioreactor, this material achieved a 99.99% reduction in S. aureus within the first three days, with a sustained inhibitory potential of 99.50% after one month. mcmed.us Even after 28 days in the bioreactor, these films continued to release NO at a flux capable of inhibiting bacterial growth. mcmed.us Furthermore, titanium dioxide nanoparticles with covalently immobilized SNAP (TiNP-SNAP) exhibited a reduction of more than 99.99% in viable S. aureus at a concentration of 5 mg/mL. nih.gov Silicone oil with grafted SNAP, when infused into silicone rubber, also led to a more than 94% reduction of viable S. aureus on the surface within 3 hours. rsc.org In another study, silicone catheters impregnated with SNAP showed a distinct bacteriostatic effect against S. aureus. buct.edu.cn

**Table 1: Efficacy of SNAP-Releasing Materials Against *Staphylococcus aureus***

Material Bacterial Form Percent Reduction Reference
SNAP-impregnated Latex Catheters Adhered ~98.0% nih.gov
SNAP-impregnated Latex Catheters Planktonic 92.3% nih.gov
SNAP-impregnated PVC Adhered 95.29% researchgate.net
SNAP-impregnated PVC Planktonic 91.25% researchgate.net
SNAP-PDMS (3 days) Adhered 99.99% mcmed.us
SNAP-PDMS (1 month) Adhered 99.50% mcmed.us
TiNP-SNAP (5 mg/mL) Viable Bacteria >99.99% nih.gov
SNAP-Silicone Oil on Silicone Rubber (3 hours) Surface Viable >94% rsc.org

Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli)

This compound-releasing biomaterials are also effective against Gram-negative bacteria like Escherichia coli, another pathogen frequently implicated in hospital-acquired infections. nih.govresearchgate.net SNAP-impregnated latex urinary catheters significantly reduced the viability of E. coli adhered to the catheter surface by 98.9% and planktonic E. coli in the surrounding solution by 81.6% after 24 hours. nih.gov Studies comparing these NO-releasing catheters to commercial silver-coated catheters found the SNAP-UCs to be significantly more effective against E. coli. nih.gov

When incorporated into PVC, SNAP composites led to an 84.48% reduction in adhered E. coli and a 76.11% reduction in planktonic E. coli. researchgate.net The covalent immobilization of SNAP onto titanium dioxide nanoparticles (TiNP-SNAP) resulted in a 99.70% reduction in viable E. coli at a 5 mg/mL concentration. nih.gov Similarly, silicone rubber surfaces infused with SNAP-grafted silicone oil demonstrated a reduction of more than 66% in viable E. coli within 3 hours. rsc.org The synergistic combination of SNAP and honey in polylactic acid nanofibers also showed a significant reduction in E. coli viability. researchgate.net

**Table 2: Efficacy of SNAP-Releasing Materials Against *Escherichia coli***

Material Bacterial Form Percent Reduction Reference
SNAP-impregnated Latex Catheters (24 hours) Adhered 98.9% nih.gov
SNAP-impregnated Latex Catheters (24 hours) Planktonic 81.6% nih.gov
SNAP-impregnated PVC Adhered 84.48% researchgate.net
SNAP-impregnated PVC Planktonic 76.11% researchgate.net
TiNP-SNAP (5 mg/mL) Viable Bacteria 99.70% nih.gov
SNAP-Silicone Oil on Silicone Rubber (3 hours) Surface Viable >66% rsc.org

Mechanisms of Nitric Oxide-Mediated Bactericidal Action

The broad-spectrum antibacterial activity of nitric oxide released from this compound is attributed to its ability to freely diffuse across bacterial cell membranes and induce nitrosative and oxidative stress. researchgate.netmdpi.com Once inside the bacterial cell, NO and its reactive intermediates, known as reactive nitrogen species (RNS), can damage a wide range of critical cellular components. mdpi.com

Key mechanisms of NO-mediated bactericidal action include:

DNA Damage: NO can cause deamination of DNA bases, leading to mutations and impaired DNA replication.

Protein Dysfunction: RNS can modify amino acid residues, particularly by S-nitrosylating cysteine thiols in proteins. This can inhibit the function of essential enzymes, including those involved in cellular respiration and DNA repair.

Lipid Peroxidation: NO can react with oxygen to form potent oxidants that attack polyunsaturated fatty acids in the bacterial cell membrane, compromising its integrity and leading to cell lysis.

Generation of Reactive Species: Studies have shown that treatment with S-nitrosothiols like S-nitroso-N-acetylcysteine (SNAC) induces significantly higher levels of both reactive oxygen species (ROS) and RNS within E. coli compared to other compounds like sodium nitrite (B80452). mdpi.com This generation of a highly reactive environment disrupts multiple cellular pathways simultaneously, making it difficult for bacteria to develop resistance. nih.govumich.edu Low levels of NO can also serve as a signaling molecule to minimize bacterial adhesion and disperse mature biofilms, rendering the bacteria more susceptible to conventional antibiotics. umich.edu

Antithrombotic Efficacy of this compound-Eluting Surfaces

A critical application of SNAP in biomaterials is the prevention of thrombosis on blood-contacting medical devices. The localized release of nitric oxide from SNAP-eluting surfaces effectively mimics the non-thrombogenic nature of healthy vascular endothelium. nih.govacs.org

Reduction of Platelet Adhesion and Activation

In vitro studies further confirm this potent anti-platelet effect. Polymer films containing copper nanoparticles to catalyze NO generation from SNAP showed a 92% reduction in platelet adhesion compared to controls. nih.gov Even low levels of NO generated by the reaction of these copper-containing films with endogenous S-nitrosothiols present in plasma resulted in a greater than 70% reduction in platelet adhesion. nih.gov These findings highlight the ability of SNAP-eluting surfaces to significantly inhibit the initial steps of thrombus formation. nih.govacs.org

Table 3: Antithrombotic Efficacy of SNAP-Eluting Surfaces

Material/Model Metric Percent Reduction Reference
SNAP-impregnated CarboSil Catheters (in vivo, 7h) Thrombus Area 96% acs.org
SNAP-PDMS Coated Circuit (ex vivo, 4h) Thrombus Mass 78% mcmed.us
SNAP/Copper Nanoparticle Film (in vitro) Platelet Adhesion 92% nih.gov
Copper Nanoparticle Film (with endogenous RSNOs) Platelet Adhesion >70% nih.gov

Mechanisms of Nitric Oxide-Mediated Anti-Platelet Effects

The primary mechanism by which nitric oxide inhibits platelet function is through the activation of soluble guanylate cyclase (sGC) in the platelet cytoplasm. ahajournals.orgnih.govmdpi.com This leads to a cascade of intracellular events that ultimately make the platelet less reactive to thrombotic stimuli.

The key steps are as follows:

sGC Activation: NO diffuses into the platelet and binds to the heme moiety of sGC, activating the enzyme. ahajournals.orgmdpi.com

cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ahajournals.orgnih.gov

PKG Activation: Increased intracellular levels of cGMP activate cGMP-dependent protein kinase (PKG). mdpi.com

Inhibition of Platelet Activation Pathways: PKG interferes with multiple signaling pathways that lead to platelet activation. It inhibits phospholipase C activation, which in turn reduces the generation of inositol (B14025) 1,4,5-trisphosphate (InsP₃) and subsequent mobilization of intracellular calcium ([Ca²⁺]i). nih.gov A reduction in intracellular calcium is critical, as calcium is a key second messenger for platelet granule secretion, shape change, and aggregation.

Receptor Phosphorylation: PKG can directly phosphorylate platelet receptors, such as the thromboxane (B8750289) A₂ receptor, which prevents or disrupts the receptor's coupling to its G-protein, thereby inhibiting downstream signaling. nih.gov

Inhibition of Fibrinogen Binding: Ultimately, these pathways converge to inhibit the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, preventing it from binding fibrinogen and cross-linking adjacent platelets. nih.govahajournals.org

Through this cGMP-dependent pathway, NO effectively raises the activation threshold of platelets, preventing their adhesion and aggregation on biomaterial surfaces. ahajournals.orgnih.govnih.gov

This compound in Regenerative Medicine Scaffolds

The unique properties of nitric oxide make this compound a valuable component for scaffolds used in regenerative medicine and tissue engineering. Biodegradable scaffolds are designed to provide temporary structural support for cells to reconstruct damaged tissue, and their effectiveness can be hampered by bacterial infection. nih.gov

By incorporating SNAP into scaffold materials, researchers can create a microenvironment that is both antibacterial and bioactive. researchgate.net For example, polylactic acid (PLA) nanofibers incorporating both honey and SNAP were fabricated using an electrospinning technique. researchgate.net These scaffolds demonstrated a sustained release of NO for 48 hours and showed a synergistic antibacterial effect that significantly reduced the viability of both S. aureus and E. coli. researchgate.net Crucially, these SNAP-containing scaffolds also supported better attachment and proliferation of 3T3 fibroblast cells compared to plain PLA scaffolds, indicating their potential for applications in soft tissue engineering. researchgate.net

Other NO donors have been successfully incorporated into scaffolds made from materials like silk fibroin and zein, demonstrating enhanced antibacterial properties and biodegradability. nih.gov The incorporation of SNAP into materials like gelatin hydrogels and titanium dioxide nanoparticles has also been proposed for applications in tissue engineering scaffolds and wound dressings, leveraging NO's ability to prevent infection and potentially promote healing. nih.govresearchgate.net Covalently linking SNAP to polymers like polyvinyl chloride or hyperbranched polyamidoamine creates stable, high-capacity NO-releasing materials that could be blended into various base polymers for scaffold fabrication. mdpi.commdpi.com

Modulation of Cellular Proliferation and Differentiation

The release of nitric oxide from this compound-containing biomaterials can profoundly influence the fundamental cellular processes of proliferation and differentiation. The precise effect is often dose-dependent, highlighting the importance of controlled-release strategies in designing biomaterials for specific tissue engineering applications.

Research has demonstrated that the nitric oxide donor, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), can induce differentiation in human neuroblastoma NB69 cells. nih.gov In one study, treatment with SNAP led these cells to adopt a dopamine (B1211576) phenotype, a change confirmed through phase-contrast microscopy and immunocytochemistry for tyrosine hydroxylase, a key enzyme in dopamine synthesis. nih.gov This induced differentiation occurred without a significant increase in necrotic or apoptotic cells at concentrations up to 500 µM, although a decrease in viable cell numbers was observed at the highest concentration of 750 µM. nih.gov The study also noted a reduction in DNA synthesis, as measured by ³H-thymidine uptake, at the highest SNAP dose, suggesting an inverse relationship between differentiation and proliferation in this context. nih.gov These findings indicate that NO released from SNAP can guide the differentiation of specific cell types, a crucial aspect of regenerative medicine. nih.gov

Furthermore, SNAP has been utilized in proliferation assays to generate nitric oxide within cell cultures, underscoring its role as a tool for studying the effects of NO on cell growth. sigmaaldrich.com The concentration of NO released is a critical factor; for instance, micromolar concentrations are often required to inhibit the growth of tumor cells, whereas lower, picomolar concentrations can have a stimulatory, or angiogenic, effect. nih.gov This dose-dependent modulation of cell proliferation is a key consideration in the design of SNAP-releasing biomaterials.

Angiogenesis Promotion through Nitric Oxide Release

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in wound healing and tissue regeneration. Nitric oxide is a well-known mediator of angiogenesis, and the localized delivery of NO from this compound-releasing biomaterials presents a promising strategy to promote vascularization in engineered tissues and at implant sites.

The pro-angiogenic effects of nitric oxide are linked to its ability to stimulate endothelial cell proliferation and migration. Healthy endothelial cells naturally produce a flux of nitric oxide in the range of 0.5–4.0 × 10⁻¹⁰ mol cm⁻² min⁻¹ to maintain vascular tone and health. nih.gov Biomaterials that can mimic this physiological release are of great interest. For example, polymer composites containing SNAP have been developed to release NO at physiologically relevant levels. nih.gov

The mechanism of NO release from SNAP can be tailored. For instance, the incorporation of catalytic copper nanoparticles into a SNAP-containing polymer composite has been shown to enhance the release of NO. nih.gov This tunable release allows for the optimization of NO dosage to achieve the desired angiogenic response. While very high concentrations of NO can be cytotoxic, lower, controlled concentrations are known to be pro-angiogenic. nih.gov The ability to control the release kinetics of NO from SNAP-based biomaterials is therefore crucial for successfully promoting angiogenesis without inducing adverse cellular effects.

Biocompatibility Assessments of this compound Conjugates and Composites

For any biomaterial to be clinically successful, it must be biocompatible, meaning it does not elicit a significant adverse response from the host tissue. The biocompatibility of SNAP-releasing materials has been evaluated through both in vitro and in vivo studies, which are essential for determining their safety and efficacy.

In Vitro Cytotoxicity Studies

In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a new biomaterial. These studies typically involve exposing cultured cells to the material or its extracts and evaluating cell viability and function.

Studies on SNAP have shown that its cytotoxicity is directly linked to the release of nitric oxide. medchemexpress.com The breakdown products of SNAP, such as N-acetyl-D,L-penicillamine, have been found to not affect cell viability, confirming that the observed cytotoxic effects are due to NO itself. medchemexpress.com The level of cytotoxicity is also dependent on the concentration of SNAP and the duration of exposure. For example, in one study, 5 mM of SNAP induced about 90% loss in endothelial cell viability after 8 hours under hypoxic conditions. medchemexpress.com

The choice of polymer matrix and the method of SNAP incorporation also play a role in the cytotoxicity of the final biomaterial. For instance, when SNAP was incorporated into an Elast-eon E2As polymer, the resulting material was found to be biocompatible in cytotoxicity tests using the ISO 10993-5 elution method with L-929 mouse fibroblast cells. nih.gov Similarly, polymer composites of SNAP in Carbosil with a top coat of copper nanoparticles were tested for cell viability on mouse fibroblast 3T3 cells, providing supportive evidence for the material's in vitro biocompatibility. nih.gov

Cell LineSNAP ConcentrationExposure TimeOutcome
Human Neuroblastoma NB6950-750 µM24 hoursDifferentiation induced; decreased viability at 750 µM. nih.gov
Cultivated Endothelial Cells5 mM8 hours~90% loss in cell viability under hypoxic conditions. medchemexpress.com
L-929 Mouse Fibroblast10 wt% SNAP in E2As-No cytotoxic effects observed via ISO 10993-5 elution method. nih.gov
Mouse Fibroblast 3T310 wt% SNAP with Cu-NPs-Supportive evidence for biocompatibility. nih.gov

In Vivo Tissue Responses to this compound-Releasing Implants

Following promising in vitro results, the biocompatibility of SNAP-releasing implants must be confirmed in living organisms. In vivo studies assess the local and systemic tissue responses to the implanted material over time.

Nitric oxide-releasing materials, including those based on SNAP, have been shown to significantly enhance the in vivo biocompatibility of medical devices. nih.gov A major benefit of local NO release is the reduction of thrombus formation on blood-contacting devices. In a rabbit extracorporeal circuit model, catheters releasing NO from SNAP demonstrated a significant reduction in thrombus formation compared to control catheters. nih.gov This antithrombotic effect is crucial for improving the safety of vascular grafts, stents, and other cardiovascular implants.

The foreign body response, a cascade of inflammatory events at the site of implantation, can also be mitigated by NO release. This is because NO can modulate the activity of inflammatory cells such as macrophages. mdpi.com By reducing inflammation and preventing the formation of a thick fibrous capsule around the implant, SNAP-releasing biomaterials can improve the long-term integration and function of medical devices. For example, SNAP-E2As composites have demonstrated increased biocompatibility in vivo in both short and long-term applications. nih.gov

Biological and Physiological Investigations of S Nitroso N Acetyl Dl Penicillamine

Cellular Responses to Exogenous Nitric Oxide from S-Nitroso-N-acetyl-DL-penicillamine

This compound (SNAP) serves as a widely utilized experimental tool to investigate the multifaceted roles of nitric oxide (NO) in biological systems. As an S-nitrosothiol, SNAP spontaneously decomposes under physiological conditions to release NO, which then elicits a range of cellular responses. The following sections detail the impact of SNAP-derived NO on key cell types involved in cardiovascular and immune regulation.

Impact on Endothelial Cell Function

Endothelial cells, which form the inner lining of blood vessels, are primary targets of nitric oxide. SNAP has been shown to exert complex, concentration-dependent effects on endothelial cell function, including viability and apoptosis (programmed cell death).

At lower concentrations, SNAP can be protective. For instance, in porcine aortic endothelial cells subjected to stress-induced apoptosis, the NO donor DETA-NO, which, like SNAP, releases NO, significantly decreased the rate of apoptosis. nih.gov Conversely, higher concentrations of SNAP can be cytotoxic. In cultivated endothelial cells, 5 mM SNAP induced a significant loss of cell viability, which was exacerbated under hypoxic conditions. sigmaaldrich.com Specifically, under normoxic conditions, 5 mM SNAP resulted in approximately 45% cell death after 8 hours, whereas under hypoxic conditions, this increased to about 90%. sigmaaldrich.com Another study on rat liver sinusoidal endothelial cells also demonstrated the cytotoxic potential of SNAP at concentrations of 2 mM, 5 mM, and 10 mM over a period of 2 to 8 hours. medchemexpress.com Furthermore, in one study, SNAP at 250 µM was found to maximally decrease TNF-α-induced apoptosis by 60% in endothelial cells, an effect mediated through the cGMP pathway. sigmaaldrich.com However, at a higher concentration of 1 mM, SNAP induced endothelial apoptosis through a cGMP-independent mechanism. sigmaaldrich.com

These findings highlight the dual role of SNAP-derived NO in modulating endothelial cell fate, with the outcome being highly dependent on the local concentration of the NO donor.

Effects on Vascular Smooth Muscle Cells

Nitric oxide is a principal mediator of vasodilation, a process driven by the relaxation of vascular smooth muscle cells (VSMCs). SNAP is a potent vasodilator, inducing relaxation in a concentration-dependent manner. sigmaaldrich.comnih.gov This effect is primarily mediated by the activation of soluble guanylyl cyclase in VSMCs, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). sigmaaldrich.comnih.gov Elevated cGMP levels then trigger a signaling cascade that results in smooth muscle relaxation. uea.ac.uknih.gov

The vasorelaxant effect of SNAP has been quantified in various studies. For example, in isolated canine coronary arteries, SNAP demonstrated a reproducible vasorelaxant effect with an IC50 value of 113 nM. sigmaaldrich.com The IC50 is the concentration of a drug that gives a half-maximal response. In isolated rat femoral arteries, bolus injections of SNAP (10 µl; 10⁻⁸–10⁻³ M) caused concentration-dependent, transient vasodilatations. nih.govnih.gov

Beyond its effects on vascular tone, SNAP also influences VSMC proliferation and gene expression. At a concentration of approximately 0.1 mM, SNAP has been shown to inhibit the mitogenesis and proliferation of cultured rat VSMCs. sigmaaldrich.com Furthermore, SNAP can induce the expression of manganese superoxide (B77818) dismutase (Mn-SOD) mRNA in rat VSMCs, which may represent a protective mechanism against oxidative stress. nih.gov Some studies have also indicated that SNAP can induce apoptosis in VSMCs in a concentration- and time-dependent manner, which may not involve the cGMP pathway. researchgate.net

Modulation of Immune Cell Activity

This compound has been shown to modulate the activity of various immune cells. In murine macrophage cell lines, SNAP at a concentration of 100 µM induces the expression of both manganese superoxide dismutase (Mn-SOD) and copper-zinc superoxide dismutase (CuZn-SOD). sigmaaldrich.com Macrophages themselves can produce NO, which plays a role in their cytotoxic activity against pathogens. nih.gov

SNAP also has notable effects on neutrophils, a type of white blood cell crucial for the innate immune response. Research has indicated that SNAP can influence neutrophil degranulation, the process by which neutrophils release antimicrobial proteins from their granules. medchemexpress.com Additionally, SNAP has been shown to reduce the migration of cells, predominantly neutrophils, into the lungs and decrease the production of pro-inflammatory substances in a rabbit model of acute lung injury. nih.gov

In Vitro Pharmacological Studies

The pharmacological properties of this compound have been extensively characterized in vitro to understand its mechanism of action and to compare its efficacy with other nitric oxide donors.

Dose-Response Relationships in Cellular Assays

The effects of SNAP on various cell types are typically dose-dependent, meaning the magnitude of the cellular response changes with the concentration of SNAP applied. This relationship has been documented in numerous cellular assays.

For instance, in studies on vascular smooth muscle relaxation, SNAP elicits a concentration-dependent vasodilation. nih.govnih.gov In isolated rat femoral arteries, a clear dose-response relationship was observed with bolus injections of SNAP ranging from 10⁻⁸ M to 10⁻³ M. nih.govnih.gov The potency of SNAP as a vasodilator is often quantified by its PD₂ value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. For SNAP in endothelium-intact rat femoral arteries, the PD₂ value was calculated to be 5.83. nih.gov

Similarly, the induction of apoptosis in vascular smooth muscle cells by SNAP occurs in a concentration- and time-dependent manner. researchgate.net The effect of SNAP on platelet aggregation is also dose-dependent, with inhibition observed at various concentrations. Furthermore, in bovine chromaffin cells, SNAP was shown to raise cyclic GMP levels in a concentration-dependent manner, with a threshold for activation at 1 µM and full activation requiring concentrations between 500-750 µM.

Dose-Response Data for this compound (SNAP) in Various Cellular Assays
Cell TypeAssaySNAP ConcentrationObserved EffectReference
Canine Coronary ArteriesVasorelaxation113 nMIC50 for vasorelaxant effect sigmaaldrich.com
Rat Vascular Smooth Muscle CellsInhibition of Mitogenesis/Proliferation~0.1 mMInhibition of cell growth sigmaaldrich.com
Cultivated Endothelial CellsCell Viability (Hypoxic)5 mM~90% loss of cell viability after 8 hours sigmaaldrich.com
Cultivated Endothelial CellsCell Viability (Normoxic)5 mM~45% loss of cell viability after 8 hours sigmaaldrich.com
Bovine Chromaffin CellscGMP Elevation1 µMThreshold for activation
Bovine Chromaffin CellscGMP Elevation500-750 µMFull activation

Comparative Analyses with Other Nitric Oxide Donors

To better understand the specific properties of SNAP, its effects are often compared to other nitric oxide donors, such as sodium nitroprusside (SNP) and 3-morpholinosydnonimine (SIN-1). These compounds differ in their mechanism and kinetics of NO release, which can lead to different biological outcomes.

For example, a study comparing SNAP and SNP on cultivated endothelial cells found that both induced cytotoxicity, but the concentrations required and the extent of cell death under different oxygen conditions varied. sigmaaldrich.com Under hypoxic conditions, 5 mM SNAP led to about 90% cell death, while 20 mM SNP was required to induce approximately 80% cell death. sigmaaldrich.com In another study, the effects of SNAP and SNP on brain dopamine (B1211576) neurons were found to be contradictory; SNAP was neuroprotective against oxidative stress, whereas SNP exhibited pro-oxidative effects. researchgate.net

The potency of different NO donors in elevating cGMP levels can also vary significantly. In bovine chromaffin cells, DEA/NO was found to be the most potent, with an EC50 of 0.38 µM, while SNAP required much higher concentrations for full activation. The rate of NO release is a key factor in these differences, with SNAP decomposing much more slowly (half-life of approximately 37 hours) compared to donors like DEA/NO (half-life of about 3.9 minutes).

Comparative Effects of SNAP and Other Nitric Oxide Donors
ParameterThis compound (SNAP)Sodium Nitroprusside (SNP)Cell Type/SystemReference
Cytotoxicity (Hypoxic, 8h)~90% cell death at 5 mM~80% cell death at 20 mMCultivated Endothelial Cells sigmaaldrich.com
Effect on Oxidative Stress in Brain Dopamine NeuronsNeuroprotectivePro-oxidativeRat Nigrostriatal Dopaminergic System researchgate.net
Potency in increasing cGMP (EC50)Threshold at 1 µM, full activation at 500-750 µMNot specified in this study, but generally a potent cGMP elevatorBovine Chromaffin Cells

In Vivo Physiological Effects

This compound (SNAP) is a compound that releases nitric oxide (NO) under physiological conditions, enabling the study of the varied pharmacological and physiological actions of NO in living organisms. sigmaaldrich.comsigmaaldrich.com Its role as an NO donor gives it significant biological activity, including potent effects on the vascular system and inflammatory processes. sigmaaldrich.comsigmaaldrich.comjcu.cz

Vasodilatory Effects

SNAP has been identified as a potent vasodilator in vivo. sigmaaldrich.comsigmaaldrich.com Its mechanism of action is attributed to the release of nitric oxide (NO), which plays a crucial role in regulating vascular tone. nih.govahajournals.orgmdpi.com Studies on isolated but intact biological systems have demonstrated this effect; for instance, bolus injections of SNAP into the perfusate of pre-contracted, isolated rat femoral arteries resulted in concentration-dependent, transient vasodilatations. nih.govnih.gov This vasodilatory response was observed regardless of whether the endothelium—the inner lining of the blood vessel—was intact or not. nih.govnih.gov

The vasodilatory properties of SNAP are fundamental to its other physiological effects, such as the modulation of blood pressure. jcu.cz Research has also explored how chemical modifications to the SNAP molecule, such as creating N-substituted analogues, can influence the duration of its vascular action. nih.govnih.gov For example, increasing the lipophilicity (fat-solubility) of SNAP analogues with longer N-substituted side-chains was suggested to facilitate their retention by blood vessel tissues, leading to slow decomposition and a prolonged release of NO, thereby causing sustained vasodilation. nih.gov This characteristic could be particularly useful for targeting NO delivery to areas of endothelial damage. nih.govnih.gov

Blood Pressure Modulation

The vasodilatory action of this compound directly translates to its ability to modulate blood pressure. In vivo studies in animal models have shown that SNAP can significantly lower systemic blood pressure. jcu.czresearchgate.net

Research in rats demonstrated that intravenous administration of SNAP resulted in a significant reduction of both systolic and diastolic blood pressures. jcu.czresearchgate.net This hypotensive effect was consistently accompanied by a corresponding increase in heart rate, a typical physiological response to a drop in blood pressure. jcu.czresearchgate.net One study noted that the anti-hypertensive property of SNAP was significant. researchgate.net In a separate study involving myocardial ischemia-reperfusion in pigs, it was observed that SNAP administration lowered the arterial pressure to the lower autoregulatory limits of the heart. nih.gov

The table below summarizes the hemodynamic effects observed in rats following intravenous administration of SNAP compared to a control group.

ParameterControl Group (Saline)SNAP (12.5 mg/kg BW)Percentage Change
Systolic Blood Pressure (mmHg)117.7 ± 1.6776.0 ± 2.05-35.4%
Diastolic Blood Pressure (mmHg)78.3 ± 1.2046.0 ± 2.16-41.2%
Heart Rate (beats per minute)355 ± 14.1420 ± 9.0+18.3%

Data derived from a study on rats investigating the effects of S-nitrosothiols on hemodynamic parameters. jcu.czresearchgate.net The values represent the mean ± SEM.

Anti-inflammatory Activities

The in vivo anti-inflammatory activities of this compound are linked to the multifaceted roles of its released nitric oxide. NO is known to possess anti-inflammatory properties and can influence various components of the inflammatory cascade. jcu.cz

A key demonstration of SNAP's anti-inflammatory potential comes from a study on myocardial ischemia-reperfusion injury in pigs. In this model, intracoronary administration of SNAP before the ischemic event was found to attenuate the accumulation of neutrophils in the affected heart tissue. nih.gov Neutrophils are a type of white blood cell that plays a central role in the inflammatory response, and their reduced accumulation indicates an anti-inflammatory effect. The study measured myeloperoxidase activity, an enzyme abundant in neutrophils, which was significantly lower in the SNAP-treated group (4.97 ± 0.61 U/g) compared to the vehicle-treated group (8.45 ± 0.25 U/g). nih.gov

Furthermore, nitric oxide released from sources like SNAP is implicated in mediating the inflammatory response to implanted medical devices. researchgate.net Materials capable of releasing NO are being developed to mitigate and reduce local inflammation, thereby increasing the biocompatibility of devices that come into contact with tissue or blood. mdpi.commdpi.com For instance, incorporating SNAP into polymer coatings for medical devices has been shown to reduce thrombus formation, a process closely linked with inflammation and platelet activation. acs.orgnih.gov

The table below summarizes key findings related to the anti-inflammatory activities of SNAP.

Study FocusAnimal ModelKey FindingReference
Myocardial Ischemia-ReperfusionPigsAttenuated neutrophil accumulation in the ischemic myocardial area. nih.gov
Biomaterial BiocompatibilityRabbitsCatheters with localized NO release from SNAP significantly reduced thrombus formation. acs.org

Analytical and Methodological Advancements in S Nitroso N Acetyl Dl Penicillamine Research

Quantification of Nitric Oxide Release from S-Nitroso-N-acetyl-DL-penicillamine

The primary function of SNAP in a biological context is the release of nitric oxide. Therefore, accurate quantification of this release is paramount. Several sophisticated methods have been developed and refined for this purpose.

Chemiluminescence Detection Methods

Chemiluminescence detection is widely regarded as a gold standard for the measurement of nitric oxide. nih.gov This high sensitivity and selectivity of this technique are based on the reaction between NO and ozone, which produces excited nitrogen dioxide. As the nitrogen dioxide returns to its ground state, it emits light, and the intensity of this light is directly proportional to the amount of NO present. researchgate.netnih.gov This method allows for the quantification of NO in the picomolar to nanomolar range. nih.gov

In a typical setup for measuring NO release from SNAP, the SNAP-containing sample, often a polymer film or solution, is placed in a vessel with a buffer solution. nih.govacs.org A continuous stream of inert gas, such as nitrogen, purges the NO from the solution and carries it to the chemiluminescence analyzer's reaction chamber. nih.govacs.org This technique has been successfully used to measure NO release from SNAP incorporated into various materials, including polyvinyl chloride (PVC) and CarboSil polymers. acs.orgmdpi.com For instance, the total NO release from SNAP-PVC films has been quantified by inducing complete decomposition of the S-nitroso bond with copper ions and measuring the resulting NO via chemiluminescence. mdpi.com

Electrochemical Sensing Techniques

Electrochemical sensors offer a powerful alternative for the real-time, in-situ detection of nitric oxide. These sensors directly measure NO through either electrooxidation or electroreduction at a sensor surface. nih.gov A key advantage of electrochemical methods is their ability to provide high temporal and spatial resolution, which is critical for studying the dynamic process of NO release. rsc.org

Various types of electrochemical sensors have been developed, including those based on catalytic electrodes that incorporate mediators like metalloporphyrins to enhance selectivity for NO over potentially interfering species. nih.gov The design of these sensors often includes permselective membranes to further improve specificity. nih.gov For example, some sensors utilize fluorinated alkylalkoxysilane precursors to create hydrophobic membranes that favor the passage of NO. nih.gov The generation of NO from SNAP and its analogues has been confirmed using electrochemical detection at 37°C. nih.govnih.gov

Detection and Characterization of this compound in Biological Matrices

The detection and characterization of SNAP within complex biological environments present significant analytical challenges due to the compound's reactivity and the presence of numerous interfering substances. Methodological advancements have been crucial for obtaining reliable data in these settings.

Quantitative analysis of SNAP in biological samples has been reported, highlighting the need for specialized techniques to handle the complexity of these matrices. sigmaaldrich.com For instance, methods have been developed to measure SNAP in samples such as blood. sigmaaldrich.com The inherent instability of SNAP in solutions necessitates that they are freshly prepared for accurate analysis. medchemexpress.commedchemexpress.comselleckchem.com

In studies involving SNAP-containing polymer films, the material is often immersed in a phosphate-buffered saline (PBS) solution at 37°C to mimic physiological conditions. acs.org To prevent interference from metal ions that can catalyze SNAP decomposition, chelating agents like EDTA are often added to the buffer. nih.govnih.gov The analysis of leachates from these films can provide information on the amount of SNAP and its decomposition products, such as N-acetyl-DL-penicillamine (NAP) and its disulfide, that have diffused into the surrounding medium. acs.org

Chromatographic and Spectroscopic Approaches for Purity and Stability Assessment

Ensuring the purity and stability of SNAP is critical for the reliability and reproducibility of research findings. Chromatographic and spectroscopic methods are indispensable tools for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of SNAP. selleckchem.compeptidesciences.com HPLC methods, often coupled with mass spectrometry (LC-MS), allow for the separation and quantification of SNAP from its potential impurities and degradation products. acs.org For example, reversed-phase HPLC has been used to analyze SNAP, NAP, and NAP disulfide in solutions. acs.org The use of ultra-high-performance liquid chromatography can offer even greater sensitivity in profiling the compound. earth.com

Spectroscopic techniques, particularly UV-visible spectrophotometry, are routinely used to characterize and quantify SNAP. The S-NO bond in SNAP gives rise to a characteristic absorbance maximum at approximately 340 nm. nih.govnih.gov This feature allows for a straightforward method to determine the concentration of SNAP in solutions. nih.gov The stability of SNAP can be monitored by tracking the decrease in this absorbance peak over time. nih.govnih.gov Raman spectroscopy and powder X-ray diffraction have also been employed to analyze the solid-state properties of SNAP within polymer matrices, providing insights into its stability and release mechanisms. acs.org

Interactive Data Table: Properties and Analytical Methods for SNAP

Property / MethodDescriptionKey Findings / Applications
Purity Assessment
HPLCHigh-Performance Liquid Chromatography is used to separate and quantify SNAP and its impurities. selleckchem.compeptidesciences.comConfirms purity levels of ≥97% or ≥99%. selleckchem.comsigmaaldrich.com
LC-MSLiquid Chromatography-Mass Spectrometry provides detailed analysis of SNAP and its degradation products. acs.orgQuantifies SNAP, NAP, and NAP disulfide in soaking solutions from polymer films. acs.org
Stability Analysis
UV-Visible SpectroscopyMeasures the characteristic absorbance of the S-NO bond around 340 nm to monitor SNAP concentration. nih.govnih.govSNVP, a SNAP analogue, was found to be the most stable in solution. nih.govnih.gov
Raman SpectroscopyProvides information on the crystalline state of SNAP within a polymer matrix. acs.orgDetected orthorhombic SNAP crystals when its concentration exceeded its solubility in CarboSil polymer. acs.org
NO Release Quantification
ChemiluminescenceHighly sensitive detection of NO based on its reaction with ozone. nih.govresearchgate.netConsidered a gold standard for quantifying NO release from materials. nih.gov
Electrochemical SensorsDirect measurement of NO via electrooxidation or electroreduction. nih.govConfirmed the generation of NO from SNAP and its analogues at physiological temperature. nih.govnih.gov

Emerging Research Frontiers and Future Directions for S Nitroso N Acetyl Dl Penicillamine

Advanced Delivery Systems for Targeted Nitric Oxide Release

A primary challenge in harnessing the therapeutic benefits of SNAP is controlling the release of nitric oxide to specific locations in the body at a desired rate and duration. To address this, researchers are developing advanced delivery systems that encapsulate or bind SNAP, thereby modulating its NO-releasing properties.

These systems often involve incorporating SNAP into polymer matrices. Methods include direct physical blending, impregnation by swelling the polymer in a SNAP solution, or covalently attaching SNAP to the polymer backbone. mdpi.com While blending offers precise control over the amount of NO donor in the material, it carries the risk of the donor and its byproducts leaching into the surrounding tissue. mdpi.com Covalent attachment mitigates this issue but presents challenges in controlling the loading capacity and release kinetics. mdpi.com

Various polymers have been utilized to create these NO-releasing platforms. Studies have demonstrated the incorporation of SNAP into materials such as:

Polyvinyl Chloride (PVC): A widely used medical polymer, PVC's biocompatibility can be improved by covalently linking SNAP to its structure, creating a material (SNAP-PVC) from which NO release can be controlled through triggers like light (photoinitiation) or ions. wikipedia.orgmdpi.com

Elast-eon E2As: Incorporating SNAP into this copolymer of polydimethylsiloxane (B3030410) and poly(hexamethylene oxide) has been shown to create a biocompatible, NO-releasing material that retains its mechanical properties and can be sterilized without significant loss of the active SNAP content.

CarboSil: This biomedical thermoplastic silicone-polycarbonate-urethane can be doped with SNAP. acs.org The stability of SNAP within this polymer is enhanced by the formation of intermolecular hydrogen bonds, allowing for long-term storage and sustained NO release. acs.org Research shows that the solubility of SNAP in CarboSil is approximately 3.4–4.0 wt%, and concentrations above this lead to the formation of SNAP crystals, which contributes to its stability. acs.org

Hyperbranched Polyamidoamine (HPAMAM): This macromolecule can be modified with SNAP to create a high-capacity NO-donating compound that can be blended into various base polymers for long-term, controlled NO release. researchgate.net

The release of NO from these systems can be triggered by several mechanisms, including thermal decomposition, exposure to light, or catalysis by metal ions like copper. acs.orgnih.gov For instance, the release from SNAP-PVC can be finely tuned using light-emitting diodes (LEDs). mdpi.com This level of control is crucial for applications where dynamic adjustment of NO levels is needed. researchgate.net

Delivery SystemBase MaterialIncorporation MethodNO Release TriggerKey FindingReference
SNAP-PVC Polyvinyl ChlorideCovalent AttachmentPhotoinitiation (LEDs), IonsAllows for a large range of controllable NO fluxes, improving biocompatibility. wikipedia.orgmdpi.com
SNAP-E2As Elast-eon E2AsDoping/BlendingThermal/CatalyticIncorporation does not adversely affect the polymer's physical or biological attributes. researchgate.net
SNAP-CarboSil CarboSil 20 80ADoping/BlendingDiffusion/DecompositionExhibits excellent long-term storage stability (>8 months) and sustained NO release (22 days). acs.org
SNAP-HPAMAM Hyperbranched PolyamidoamineCovalent ModificationPhotoinitiation, IonsCreates a high-capacity NO donor (~1.90 µmol NO/mg) for blending into other polymers. researchgate.net
Cu-NP Composite CarboSilBlending SNAP, top-coating with Copper NanoparticlesCatalytic (Copper)NO flux can be tuned by varying the concentration of copper nanoparticles. nih.gov

This table summarizes various advanced delivery systems developed for S-Nitroso-N-acetyl-DL-penicillamine (SNAP) to achieve controlled and targeted nitric oxide (NO) release.

Synergistic Therapeutic Approaches Combining this compound with Other Bioactive Agents

The therapeutic effect of SNAP can be amplified by combining it with other bioactive agents. This synergistic approach aims to create a multi-pronged attack on pathological conditions, enhancing efficacy and overcoming limitations of single-agent therapies.

A notable example is the combination of SNAP with copper nanoparticles (Cu-NPs) . Polymer composites incorporating both SNAP and Cu-NPs exhibit a tunable NO release, as the copper catalytically enhances the decomposition of SNAP. nih.gov This combination demonstrates a significant synergistic effect in antimicrobial applications. The NO released from SNAP is a potent bactericidal agent, while copper ions themselves possess inherent antimicrobial (oligodynamic) properties. nih.gov This dual-action material has shown a significant reduction (up to 99.8%) in both gram-positive and gram-negative bacteria. nih.gov Furthermore, the enhanced NO release leads to a marked decrease in platelet adhesion, suggesting improved hemocompatibility for blood-contacting devices. nih.gov

Another area of investigation involves the interaction of SNAP with other thiol-containing molecules, such as the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) . The reaction between SNAP and captopril is a transnitrosation process, where the nitroso group is transferred from SNAP to the thiol group of captopril. nih.gov This reaction occurs in two distinct stages: a fast initial transnitrosation followed by a slower decay of the newly formed S-nitrosocaptopril to release NO. nih.gov Understanding the kinetics of this transfer, which is influenced by pH and concentration, is crucial for designing synergistic drug delivery systems or predicting interactions in a physiological environment. nih.gov

Researchers have also hypothesized synergistic effects between SNAP and cerium oxide nanoparticles (CNP) to develop broad-spectrum antimicrobial solutions, targeting bacteria with NO and fungi with CNP. researchgate.net

Computational Modeling and Simulation of this compound Interactions

While direct computational modeling and molecular simulation studies on SNAP are an emerging field, the principles governing its stability and reactivity are actively being investigated, laying the groundwork for future in-silico research. Understanding the chemical stability and decomposition pathways of SNAP is critical for its application as a reliable NO donor.

Studies have focused on the kinetics of its decomposition, which can be influenced by factors like pH, the presence of metal ions (e.g., copper), and interactions with other thiols. nih.govnih.gov For example, the decomposition of SNAP is significantly accelerated by Cu(II) ions. nih.gov The stability of SNAP can be modified by altering its chemical structure. N-substituted analogues of SNAP with longer, more lipophilic side chains, such as S-nitroso-N-heptanoyl-penicillamine (SNHP), have been synthesized. nih.gov These analogues show different stability profiles and can be retained more effectively in vascular tissue, leading to prolonged NO-mediated effects. nih.gov

The behavior of SNAP within polymer matrices is also a key area of study. The long-term stability of SNAP when doped into CarboSil polymer is attributed to a "cage effect," where the restricted mobility of SNAP molecules within the polymer microenvironment favors the recombination of radicals formed during initial bond cleavage, thus preventing decomposition. acs.org Furthermore, the formation of intermolecular hydrogen bonds when SNAP crystallizes within the polymer at higher concentrations is believed to be a key factor in its enhanced stability. acs.org

These experimentally observed phenomena—such as reaction kinetics, the influence of molecular structure on stability, and host-guest interactions within a polymer matrix—are ideal candidates for investigation using computational modeling techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Such models could provide a deeper, atomistic-level understanding of the S-NO bond dynamics, predict the stability of new SNAP analogues, and simulate the diffusion and release of NO from complex delivery systems, thereby accelerating the rational design of next-generation NO-releasing therapeutics.

Investigation of this compound in Specific Pathophysiological Contexts

The unique properties of SNAP as an NO donor make it a promising candidate for treating various conditions characterized by nitric oxide deficiency or the need for enhanced local NO concentration.

Wound Healing: Nitric oxide is a crucial signaling molecule in all phases of wound healing. SNAP is investigated as a component of topical treatments to facilitate this process, particularly in challenging scenarios like diabetic wounds. The therapeutic effects are attributed to NO's ability to increase local blood flow, promote the formation of new blood vessels (angiogenesis), and stimulate collagen synthesis and deposition. Furthermore, NO possesses potent broad-spectrum antibacterial and anti-inflammatory properties, which are beneficial for managing wound infections and controlling the local inflammatory response.

Ischemia-Reperfusion Injury: Ischemia-reperfusion injury (IRI) is tissue damage caused when blood supply returns to tissue after a period of oxygen deprivation. Restoring NO levels during the reperfusion phase can alleviate this injury. The protective mechanism of NO in IRI is linked to its anti-inflammatory and antioxidant effects, as well as its ability to regulate cell signaling pathways to prevent cell death. Advanced delivery systems, such as S-nitrosothiol coated paramagnetic nanoparticles, are being explored to enable the targeted delivery of NO donors like SNAP to ischemia-reperfusion injured tissues, potentially using magnetic fields to guide the therapy to the precise location of injury.

Q & A

Q. What are the validated methods for quantifying SNAP in biological samples, and how do its molar extinction coefficients influence experimental design?

SNAP quantification in biological matrices typically employs UV-Vis spectroscopy, leveraging its molar extinction coefficients at specific wavelengths. For example, at pH 2.0 (0.1 M citrate/HCl buffer or 0.5 M HCl), SNAP exhibits absorbance peaks at 335 nm (ε = 519 M⁻¹ cm⁻¹) and 591 nm (ε = 7.0 M⁻¹ cm⁻¹). Researchers should standardize buffer conditions and pH to ensure reproducibility, as deviations may alter spectral properties. Calibration curves using purified SNAP (≥97% purity) are critical for accurate quantification .

Q. How should SNAP be stored to maintain stability, and what are the implications of improper handling?

SNAP is light- and temperature-sensitive. Storage at −20°C in airtight, light-protected vials is recommended to prevent decomposition. Prolonged exposure to ambient oxygen or moisture accelerates degradation, leading to reduced NO-release efficacy. Stability tests using HPLC or mass spectrometry are advised for long-term studies .

Q. What experimental controls are essential when studying SNAP's NO-donor activity in cell culture?

Controls should include:

  • Negative controls : Cells treated with non-nitrosylated analogs (e.g., N-acetyl-DL-penicillamine) to isolate NO-specific effects.
  • Scavenger controls : Co-treatment with NO scavengers like PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) to confirm NO-mediated responses.
  • Dose-response curves : Testing SNAP concentrations from 10 µM to 1 mM to identify threshold effects, as cytotoxicity (>80% cell death) occurs at 10 mM under normoxia after 6 hours .

Advanced Research Questions

Q. How does pH modulate SNAP's NO-release kinetics, and how can this be exploited in tissue-specific studies?

SNAP’s NO release is pH-dependent: negligible at pH 6.0, increased at pH 7.4, and pronounced at pH 8.0. This property allows targeted NO delivery in alkaline microenvironments (e.g., inflamed tissues or tumor stroma). Researchers can simulate physiological pH gradients using buffered media or organoid models. For example, in intestinal Caco-2 cells, SNAP (100 µM) enhances ASCT2 transporter regulation at pH 7.4, mimicking gut physiology .

Q. What mechanisms underlie the paradoxical effects of SNAP on METTL3 expression in pancreatic β-cells, and how can experimental design address this?

Low SNAP doses (10–50 µM) upregulate METTL3 and iNOS in human islets, while high doses (>100 µM) suppress these proteins due to ROS/RNS accumulation. To resolve this, use time-lapsed assays to track METTL3 dynamics and pair SNAP with antioxidants (e.g., N-acetylcysteine) to isolate NO-specific effects. Single-cell RNA sequencing can further delineate heterogeneity in β-cell responses .

Q. How can conflicting data on SNAP-induced cytotoxicity in cardiomyocytes be reconciled?

Discrepancies arise from variability in cell isolation protocols and oxygen tension. For instance:

  • In normoxia, SNAP (100 µM) reduces basal intracellular pH (pHi) in rat ventricular myocytes within 30 minutes.
  • Under hypoxia, cytotoxicity is exacerbated due to synergistic NO and ROS generation. Standardize oxygen levels (e.g., using hypoxia chambers) and validate cell viability via dual assays (e.g., MTT and LDH release) .

Q. What strategies optimize SNAP's synergy with chemotherapeutic agents in resistant cancer models?

Co-administering SNAP with pro-drugs like gemcitabine (GEM) enhances cytotoxicity in chemotherapy-resistant pancreatic adenocarcinoma. Liposomal encapsulation of SNAP-GEM conjugates improves tumor targeting. Monitor NO release kinetics using amperometric sensors and validate synergy via Chou-Talalay combination indices .

Data Contradiction Analysis

Q. Why do studies report divergent half-lives for SNAP in cellular models?

Half-life variability (e.g., ~6 hours in rat myocytes vs. rapid decay in open-air systems) stems from experimental conditions:

  • Closed vs. open systems : Oxygen exposure accelerates SNAP decomposition.
  • Cell type-specific metabolism : Hepatocytes may degrade SNAP faster due to reductase activity. Report detailed environmental parameters (O₂ levels, media volume-to-surface-area ratios) to enable cross-study comparisons .

Q. How does SNAP's racemic mixture (D/L isomers) impact pharmacological outcomes?

The racemic form may confound stereospecific responses. For example, L-isomers could preferentially interact with chiral targets like protein kinase G (PKG). Use enantiomerically pure SNAP analogs or chiral chromatography to dissect isomer-specific effects .

Methodological Tables

Parameter Recommendation Evidence Source
Spectral Quantification Use ε = 519 M⁻¹ cm⁻¹ at 335 nm (pH 2.0)
Cytotoxicity Threshold Avoid >1 mM in normoxia (6-hour exposure)
pH-Dependent NO Release Optimize pH 7.4–8.0 for maximal release
Storage Stability −20°C in amber vials; avoid freeze-thaw

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.